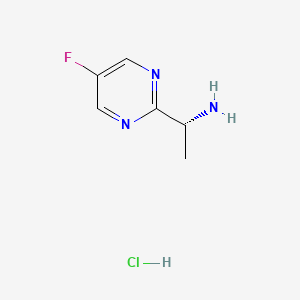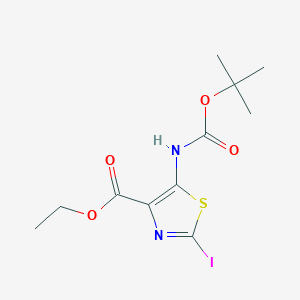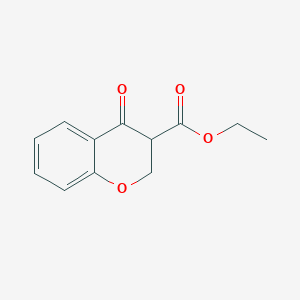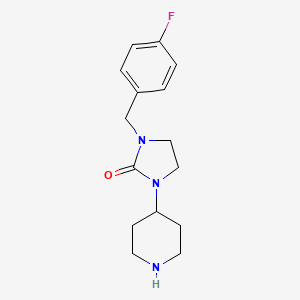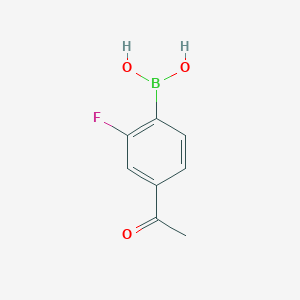
(4-Acetyl-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-Acetyl-2-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1022154-78-4 . It has a molecular weight of 181.96 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(4-Acetyl-2-fluorophenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Acetyl-2-fluorophenyl)boronic acid”, are known to undergo Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
“(4-Acetyl-2-fluorophenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Preparation of Phenylboronic Catechol Esters
Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . The fluorophenylboronic acids can be used as reactants in the preparation of these esters.
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
Fluorophenylboronic acids can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Site-Selective Suzuki-Miyaura Arylation Reactions
These compounds can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry.
Rhodium-Catalyzed Enantioselective Addition Reactions
Fluorophenylboronic acids can be used in rhodium-catalyzed enantioselective addition reactions . This is a type of reaction that results in the formation of chiral molecules.
Rhodium and Palladium-Catalyzed Substitution Reactions
These compounds can be used in rhodium and palladium-catalyzed substitution reactions . These are reactions where one group in a molecule is replaced by another group.
Preparation of Biologically Active Biphenyls
Fluorophenylboronic acids can be used for the preparation of biologically active biphenyls . These are compounds that have two phenyl groups connected by a carbon-carbon single bond.
Synthesis of Arylboron Difluoride Lewis Acids
These compounds can be used in the synthesis of arylboron difluoride Lewis acids . These are compounds that can accept a pair of electrons to form a covalent bond.
Suzuki Coupling Using Microwave and Triton B Catalyst
4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . This reaction can be carried out using a microwave and a Triton B catalyst .
Safety and Hazards
“(4-Acetyl-2-fluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
(4-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLATKPBPNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyl-2-fluorophenyl)boronic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)
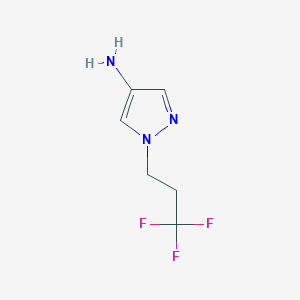

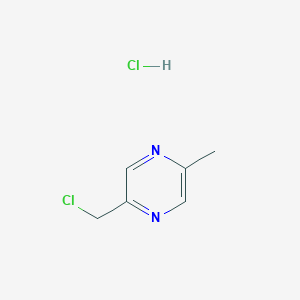


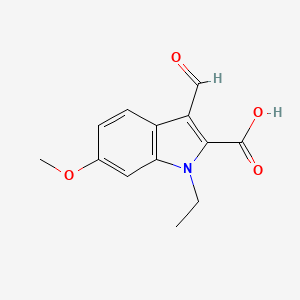
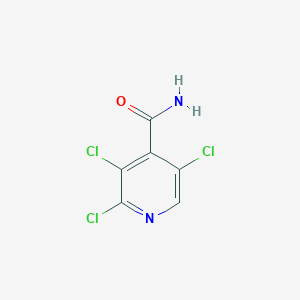
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

